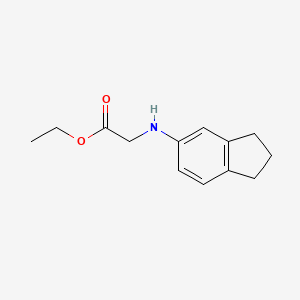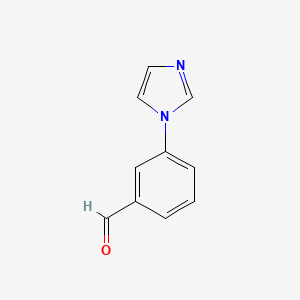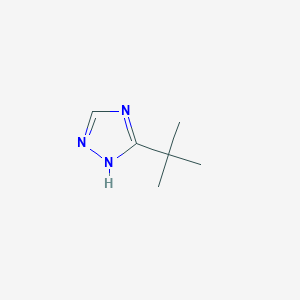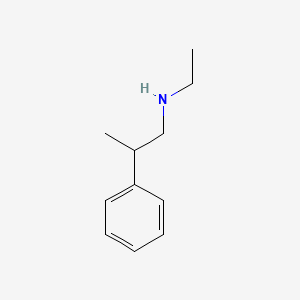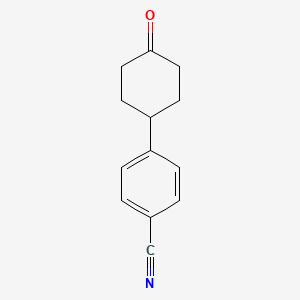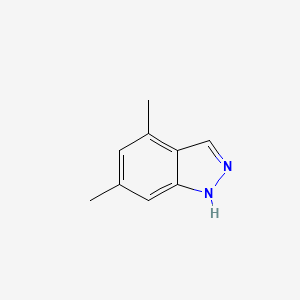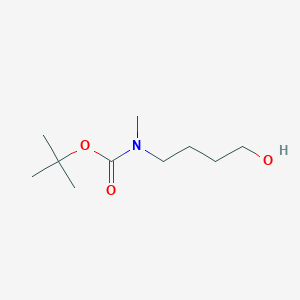
tert-Butyl (4-hydroxybutyl)(methyl)carbamate
Übersicht
Beschreibung
“tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is a chemical compound with the CAS Number: 99207-32-6 . It has a molecular weight of 203.28 and a linear formula of C10H21NO3 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is represented by the linear formula C10H21NO3 . Unfortunately, the 3D structure or the detailed atomic arrangement is not available in the search results.Physical And Chemical Properties Analysis
“tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is a liquid at room temperature . It has a flash point of 125.7°C and a boiling point of 284.2±19.0°C at 760 mmHg . The compound should be stored in a dry place at 2-8°C .Wissenschaftliche Forschungsanwendungen
- Application : “tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
- Method of Application : It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
- Results : The specific outcomes of this application are not provided in the source, but the synthesis of N-Boc-protected anilines is a key step in the production of many pharmaceuticals and other chemical products .
Palladium-Catalyzed Synthesis
- Application : “tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is used in molecular simulations .
- Method of Application : It is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc. to produce impressive simulation visualizations .
- Results : The specific outcomes of this application are not provided in the source, but molecular simulations are a key tool in understanding the behavior of molecules and materials .
- Application : “tert-Butyl (4-hydroxymethyl)phenyl)carbamate” is used in chemical synthesis .
- Method of Application : It is used in the synthesis of 2,5-Dihydrofuran-2-carboxylic acid and 4-(Boc-amino)benzyl Alcohol .
- Results : The specific outcomes of this application are not provided in the source, but these compounds are important intermediates in the synthesis of various chemical products .
Molecular Simulations
Chemical Synthesis
- Application : “tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is used in the storage and handling of chemicals .
- Method of Application : It is stored in a sealed, dry environment at 2-8°C .
- Results : The specific outcomes of this application are not provided in the source, but proper storage and handling of chemicals is crucial for maintaining their stability and effectiveness .
- Application : “tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is used in molecular visualization .
- Method of Application : It is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc. to produce impressive simulation visualizations .
- Results : The specific outcomes of this application are not provided in the source, but molecular visualization is a key tool in understanding the behavior of molecules and materials .
Storage and Handling
Molecular Visualization
Safety And Hazards
The compound is classified under the GHS06 pictogram, with the signal word "Danger" . The hazard statement is H301, and the precautionary statements are P301+P310 . This indicates that the compound is toxic if swallowed, and in case of swallowing, one should immediately call a poison center or doctor .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPKFIHBBILFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564738 | |
| Record name | tert-Butyl (4-hydroxybutyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-hydroxybutyl)(methyl)carbamate | |
CAS RN |
99207-32-6 | |
| Record name | tert-Butyl (4-hydroxybutyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

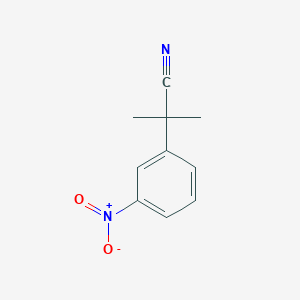
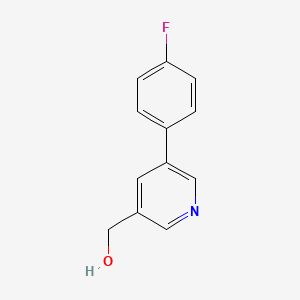
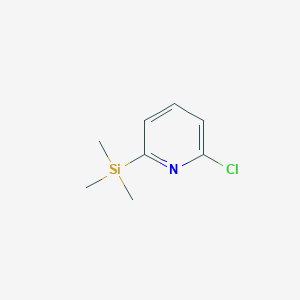
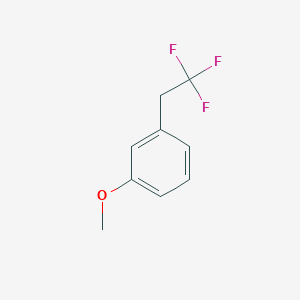
![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)
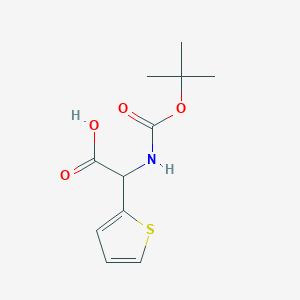
![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)
![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)
